Deguelin

描述

准备方法

合成路线和反应条件: 地瓜毒素可以通过多种化学路线合成。一种常见的方法是在受控条件下对合适的先驱体进行环化,形成特征性的鱼藤酮结构。 合成过程通常需要特定的催化剂和试剂来确保吡喃色烯环系统的正确形成 .

工业生产方法: 地瓜毒素的工业生产通常涉及从天然来源中提取。 像龙胆属乌鲁库和龙胆属实用种这样的植物的根部被收获和加工,以提取地瓜毒素和其他鱼藤酮类化合物 . 提取过程包括溶剂提取、纯化和结晶,以获得纯的地瓜毒素。

化学反应分析

反应类型: 地瓜毒素会发生各种化学反应,包括:

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应可能涉及在酸性或碱性条件下使用卤代烷烃或酰氯等试剂。

科学研究应用

化学: 地瓜毒素及其衍生物被用作合成有机化学中的模型化合物,用于研究反应机理并开发新的合成方法.

生物学: 地瓜毒素已被证明可以抑制各种癌细胞系的细胞增殖并诱导凋亡,使其成为有希望的癌症治疗候选药物.

5. 作用机理

地瓜毒素通过多种分子途径发挥其作用:

抑制NADH泛醌氧化还原酶(复合物I): 地瓜毒素通过抑制该酶来破坏线粒体功能,导致ATP生成减少和活性氧(ROS)生成增加.

诱导凋亡: 地瓜毒素通过激活PI3K/Akt通路和抑制NF-κB信号传导来诱导凋亡.

细胞周期停滞: 地瓜毒素通过下调细胞周期蛋白D1和细胞周期蛋白E来导致细胞周期停滞,而这两种蛋白对细胞周期进程至关重要.

作用机制

相似化合物的比较

地瓜毒素通常与其他鱼藤酮类化合物(如鱼藤酮)进行比较,因为它们在结构上相似,并具有共同的生物活性 . 地瓜毒素在其强大的抗癌特性和对正常细胞的较低毒性方面是独一无二的 .

类似化合物:

鱼藤酮: 另一种具有杀虫特性的天然存在的鱼藤酮类化合物,但毒性更高。

灰毛豆素: 一种具有类似杀虫活性的鱼藤酮类化合物,但其治疗应用研究较少。

椭圆酮: 一种具有潜在抗癌特性的相关化合物,但其分子靶点不同。

地瓜毒素因其有希望的治疗潜力和相对较低的毒性而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

属性

IUPAC Name |

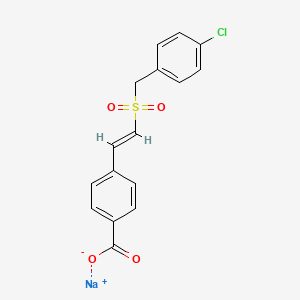

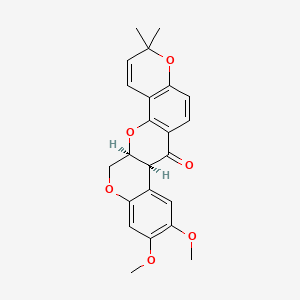

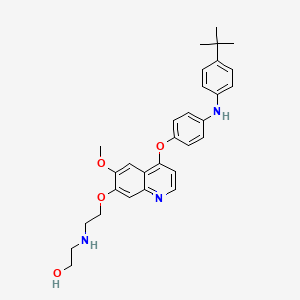

(1S,14S)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-23(2)8-7-12-15(29-23)6-5-13-21(24)20-14-9-17(25-3)18(26-4)10-16(14)27-11-19(20)28-22(12)13/h5-10,19-20H,11H2,1-4H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDAZKGHSNRHTD-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200231 | |

| Record name | Deguelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-17-8 | |

| Record name | Deguelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deguelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deguelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEGUELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5Z93K66IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of deguelin?

A: this compound exerts its biological effects primarily by binding to the ATP-binding pocket of heat shock protein 90 (Hsp90) []. This interaction disrupts Hsp90's chaperone function, leading to the degradation of its client proteins, many of which are involved in cancer cell survival and proliferation [].

Q2: What are some of the key downstream effects of this compound's inhibition of Hsp90?

A: By inhibiting Hsp90, this compound promotes the ubiquitin-mediated degradation of client proteins such as hypoxia-inducible factor 1-alpha (HIF-1α) [, ], Akt [, ], and potentially others []. This degradation leads to various downstream effects, including apoptosis induction, angiogenesis inhibition, and suppression of cell proliferation and invasion [, , ].

Q3: Does this compound affect other signaling pathways?

A: Research suggests that this compound also modulates other signaling pathways besides Hsp90. It has been shown to suppress the NF-κB activation pathway by inhibiting IκBα kinase, leading to decreased expression of genes involved in cell survival, proliferation, and invasion [].

Q4: Does this compound induce differentiation in certain cancer cells?

A: Yes, this compound has been shown to induce granulocytic/monocytic differentiation in acute myeloid leukemia (AML) cells carrying mutant NPM1 (Mt NPM1) [, ]. This effect appears to be mediated by the downregulation of Mt NPM1 and SIRT1, leading to increased expression of CEBPβ and G-CSFR [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C23H22O6 and a molecular weight of 394.4 g/mol.

Q6: Is there spectroscopic data available for this compound?

A: While the provided abstracts don't offer detailed spectroscopic data, they mention techniques like high-performance liquid chromatography (HPLC) [, ] and nuclear magnetic resonance (NMR) [] being used to characterize this compound and its derivatives.

Q7: In what solvents is this compound soluble?

A: this compound demonstrates good solubility in various organic solvents, including methanol, ethanol, glycol, acetonitrile, acetone, chloroform, carbon tetrachloride, and ethyl acetate [].

Q8: How does light exposure affect this compound stability?

A: this compound is susceptible to degradation upon exposure to light, whereas its derivative, dehydrothis compound, shows better stability under similar conditions [].

Q9: Does this compound exhibit catalytic activity?

A9: The provided abstracts do not directly discuss this compound's catalytic properties. Its biological activities primarily stem from its inhibitory effects on specific proteins and signaling pathways.

Q10: Have computational methods been used to study this compound?

A: Yes, docking analysis has been employed to understand how this compound binds to the ATP-binding pocket of Hsp90 [].

Q11: How do structural modifications of this compound impact its activity?

A: Researchers have synthesized this compound analogs to enhance its therapeutic potential and reduce potential side effects []. One analog, SH-14, demonstrated superior aqueous solubility, reduced cytotoxicity in normal cells, and comparable or greater apoptotic activity compared to this compound [].

Q12: What are some strategies to improve this compound's stability and bioavailability?

A: Liposomal encapsulation has been explored as a strategy to enhance this compound's stability, bioavailability, and lung-specific delivery, resulting in significant chemopreventive and therapeutic activity at lower doses compared to free this compound [].

Q13: Have other formulation approaches been investigated for this compound?

A: Yes, cationic DOTAP and MPEG-PCL hybrid nanoparticles (DMP) have been investigated to improve this compound's water solubility and enhance its anticancer activity []. Further incorporation of these nanoparticles into a thermo-sensitive Pluronic F127 hydrogel (D/DMP-F) has shown promise for extended drug release and localized delivery in bladder cancer treatment [].

A13: The provided abstracts primarily focus on the scientific aspects of this compound and do not delve into SHE regulations.

Q14: What is known about the absorption and metabolism of this compound?

A: this compound is metabolized by human recombinant cytochrome P450 enzymes 3A4 and 2C19 []. These enzymes primarily catalyze 12aβ hydroxylation and 2-O-demethylation of this compound, forming metabolites that are less potent inhibitors of complex I [].

Q15: In which cancer cell lines has this compound shown antiproliferative activity in vitro?

A: this compound has demonstrated antiproliferative activity in vitro against various cancer cell lines, including lung cancer (H1299, A549) [, ], breast cancer (MCF-7, BT474, T47D, MDA-MB-231) [], colorectal cancer (SW620, RKO) [], gastric cancer (SNU-484, AGS, MKN-28) [], human leukemia (U937) [], prostate cancer (PC3, DU145) [], and pancreatic cancer (PanC-1, AsPC-1, BxPC-3) [].

Q16: What are some animal models used to study the anticancer effects of this compound?

A: Researchers have utilized various animal models to investigate this compound's anticancer potential, including xenograft models of lung cancer [], breast cancer [], oral cancer [], and pancreatic cancer []. Additionally, this compound's chemopreventive activity has been studied in a two-stage skin carcinogenesis model [] and an AOM-induced colon carcinogenesis model [] in mice.

A16: The provided abstracts do not delve into specific resistance mechanisms or cross-resistance patterns associated with this compound.

Q17: Are there any toxicity concerns associated with this compound?

A: While this compound exhibits promising anticancer activities, concerns remain regarding its potential toxicity, particularly its neurotoxic effects []. Further research is needed to fully understand its safety profile and potential long-term effects.

Q18: What steps are being taken to mitigate the potential toxicity of this compound?

A: One strategy to potentially minimize this compound's systemic toxicity involves targeted delivery approaches. For instance, liposomal encapsulation and intranasal administration have been shown to enhance this compound's lung-specific delivery, reducing potential off-target effects [].

Q19: Besides liposomal encapsulation, are there other drug delivery strategies being investigated for this compound?

A: Yes, cationic DOTAP and MPEG-PCL hybrid nanoparticles (DMP) incorporated into a thermo-sensitive Pluronic F127 hydrogel (D/DMP-F) have shown promise for improved this compound delivery and retention in the bladder [].

A19: The provided abstracts primarily focus on this compound's mechanism of action and efficacy rather than exploring specific biomarkers for treatment response or adverse effects.

Q20: What analytical techniques are commonly used to study this compound?

A: Various analytical methods are employed in this compound research. HPLC is frequently used to analyze this compound content in plant extracts and biological samples [, ]. Additionally, techniques like Western blotting, immunofluorescence, flow cytometry, and ELISA are used to assess protein expression, cell cycle progression, apoptosis, and other cellular processes [, , , , , , , , ].

Q21: How does this compound's solubility affect its bioavailability?

A: this compound's poor water solubility presents a challenge for its clinical application. Strategies like liposomal encapsulation and nanoparticle formulation are being investigated to enhance its solubility and bioavailability [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

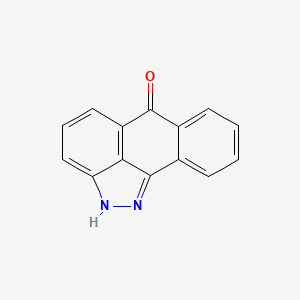

![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)

![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)